molecular formula C20H18ClN3O2 B5426548 2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile

Cat. No. B5426548
M. Wt: 367.8 g/mol
InChI Key: WUVDNSAKBGEQQL-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile, also known as BCI-121, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile is believed to exert its biological activity through the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of JAK2, a tyrosine kinase that plays a role in the regulation of immune cell function and inflammation. By inhibiting JAK2, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce the production of certain cytokines that are involved in the regulation of immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, this compound can be unstable under certain conditions, which can affect its activity and purity.

Future Directions

For research on 2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile include the development of more potent and selective inhibitors of JAK2, investigation of its mechanism of action, and the development of new synthetic methods.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of 2-(1H-benzimidazol-2-yl)acetonitrile, which is then reacted with 3-chloro-4,5-diethoxybenzaldehyde in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)acrylonitrile has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities in preclinical studies. This compound has been tested in vitro and in vivo, showing promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-3-25-18-11-13(10-15(21)19(18)26-4-2)9-14(12-22)20-23-16-7-5-6-8-17(16)24-20/h5-11H,3-4H2,1-2H3,(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDNSAKBGEQQL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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